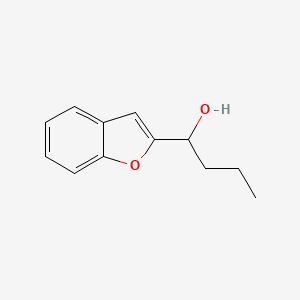

1-(1-Benzofuran-2-yl)butan-1-ol

Descripción general

Descripción

1-(1-Benzofuran-2-yl)butan-1-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Mecanismo De Acción

Target of Action

1-(1-Benzofuran-2-yl)butan-1-ol is a derivative of benzofuran, a class of compounds known for their strong biological activities . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often cancer cells, where they can inhibit cell growth .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets, often cancer cells, by inhibiting cell growth . This interaction results in changes at the cellular level, leading to the death of the cancer cells .

Biochemical Pathways

Benzofuran derivatives affect various biochemical pathways. They have been shown to exhibit anti-tumor activity, suggesting that they may interfere with the pathways involved in cell proliferation

Result of Action

The result of the action of this compound is the inhibition of cell growth, particularly in cancer cells . This leads to the death of these cells, thereby exhibiting its anti-tumor activity .

Análisis Bioquímico

Biochemical Properties

These interactions can lead to a wide range of biological and pharmacological activities .

Cellular Effects

These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-2-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-benzofuran-2-ylbutan-1-one with a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Benzofuran-2-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(1-Benzofuran-2-yl)butan-1-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: Further reduction of the compound can lead to the formation of 1-(1-Benzofuran-2-yl)butane.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products:

Oxidation: 1-(1-Benzofuran-2-yl)butan-1-one.

Reduction: 1-(1-Benzofuran-2-yl)butane.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(1-Benzofuran-2-yl)butan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are studied for their potential biological activities.

Biology: The compound is used in studies investigating the biological effects of benzofuran derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique structural properties.

Comparación Con Compuestos Similares

1-(1-Benzofuran-2-yl)ethanol: Similar structure but with a shorter carbon chain.

1-(1-Benzofuran-2-yl)propan-1-ol: Similar structure but with a different carbon chain length.

1-(1-Benzofuran-2-yl)butane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness: 1-(1-Benzofuran-2-yl)butan-1-ol is unique due to its specific combination of the benzofuran ring and butanol group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

1-(1-Benzofuran-2-yl)butan-1-ol is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound includes a benzofuran moiety attached to a butanol chain. This unique structure may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage.

Anticancer Activity

Recent studies have demonstrated that this compound can significantly inhibit the growth of cancer cells. For example, in vitro experiments on leukemia cell lines (K562 and MOLT-4) revealed that the compound induced apoptosis through the activation of caspases, which are critical for programmed cell death.

Case Study: Apoptosis Induction

In a study examining the effects on K562 leukemia cells, it was found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis. The study utilized flow cytometry to assess phosphatidylserine exposure on the cell membrane, confirming apoptotic changes.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 25 | Induces apoptosis via ROS generation |

| MOLT-4 | 30 | Activates caspase pathways |

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, showing its ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related damage in cells.

Table: Antioxidant Activity Assay Results

| Assay Type | Result (IC50 µM) |

|---|---|

| DPPH Scavenging | 15 |

| ABTS Scavenging | 12 |

| FRAP (Ferric Reducing) | 18 |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In models of neurodegeneration, the compound has been shown to reduce neuronal cell death and improve survival rates under oxidative stress conditions.

Mechanism of Neuroprotection

The neuroprotective effects are hypothesized to be mediated through the modulation of oxidative stress pathways and inflammation reduction. Studies indicate that the compound may enhance the expression of neuroprotective factors while inhibiting pro-apoptotic signals.

Propiedades

IUPAC Name |

1-(1-benzofuran-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQFSQTYZAKMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720543 | |

| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342520-64-2 | |

| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.